N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-ethoxyacetamide
Description
N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-ethoxyacetamide is a pyrazole-based acetamide derivative characterized by a cyclopentyl group at the 1-position and a cyclopropyl group at the 5-position of the pyrazole ring. The molecule also features a 2-ethoxyacetamide side chain, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]-2-ethoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-2-21-11-16(20)17-10-13-9-15(12-7-8-12)19(18-13)14-5-3-4-6-14/h9,12,14H,2-8,10-11H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWQQNNWXAJUCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCC1=NN(C(=C1)C2CC2)C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-ethoxyacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, followed by cyclization.
Substitution with cyclopentyl and cyclopropyl groups: The pyrazole ring is then functionalized with cyclopentyl and cyclopropyl groups through alkylation reactions.
Introduction of the ethoxyacetamide moiety: The final step involves the reaction of the substituted pyrazole with ethoxyacetyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-ethoxyacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxyacetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-ethoxyacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-ethoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The compound’s pyrazole core and acetamide side chain align it with other heterocyclic derivatives, though substituent variations lead to distinct properties:
Benzimidazole Derivatives (B1 and B8) ():

- B1 : N-[(1H-benzimidazol-2-yl) methyl]-4-methoxyaniline contains a benzimidazole core with a methoxy-substituted aniline group. Unlike the target compound, it lacks cyclopentyl/cyclopropyl groups and has a methoxy group instead of an ethoxyacetamide chain.
- B8 : N-{4-[(1H-benzimidazol-2-yl) methoxy] phenyl} acetamide features a benzimidazole-ether linkage and a terminal acetamide. The absence of pyrazole and cyclopropane/cyclopentane substituents differentiates it from the target compound.
- Key Difference : Benzimidazoles generally exhibit planar aromatic systems, which enhance DNA intercalation or kinase inhibition, whereas the target compound’s pyrazole and aliphatic substituents may favor hydrophobic interactions or conformational flexibility .
-
- A structurally complex pyrazole-acetamide derivative with a chloro-indazole, difluorophenyl, and hydroxyethyl-pyrazole substituents. Its multiple bulky groups (e.g., 3-cyclopropyl-4-(2-hydroxyethyl)-5-methyl-pyrazole) contrast with the target compound’s simpler cyclopentyl/cyclopropyl-pyrazole scaffold.
- Synthetic Relevance : Both compounds utilize pyrazole-acetamide backbones, but Compound 167’s synthesis involves atropisomerism and advanced intermediates (e.g., US2012045761-derived acids), suggesting higher stereochemical complexity compared to the target molecule .
Physicochemical and Pharmacological Properties
- Compound 167’s hydroxyethyl and methylsulfonamido groups may improve solubility relative to the target compound’s ethoxyacetamide chain .
Biological Activity :
- Benzimidazoles (B1/B8) are associated with antimicrobial and anticancer activity due to their DNA-binding capacity. The target compound’s pyrazole core, however, is more commonly linked to kinase or protease inhibition.
- Compound 167’s indazole and difluorophenyl moieties suggest kinase or GPCR targeting, whereas the target compound’s simpler structure may limit its target spectrum .
Data Tables
Table 1. Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | Potential Applications |
|---|---|---|---|
| Target Compound | Pyrazole | 1-cyclopentyl, 5-cyclopropyl, 2-ethoxyacetamide | Kinase inhibition (inferred) |
| B1 (Benzimidazole Derivative) | Benzimidazole | 4-methoxyaniline | Antimicrobial/anticancer |
| B8 (Benzimidazole Derivative) | Benzimidazole | 4-(benzimidazol-2-yl methoxy)phenyl, acetamide | Enzyme inhibition |
| Compound 167 | Pyrazole-Indazole | Chloro-indazole, difluorophenyl, hydroxyethyl-pyrazole, methylsulfonamido | Kinase modulation |
Table 2. Physicochemical Properties (Inferred)
| Compound | LogP (Predicted) | Water Solubility | Key Influencing Groups |
|---|---|---|---|
| Target Compound | ~3.5 | Low | Cyclopentyl, cyclopropyl, ethoxyacetamide |
| B1 | ~2.8 | Moderate | Methoxyaniline, benzimidazole |
| Compound 167 | ~4.1 | Moderate | Hydroxyethyl, methylsulfonamido |
Biological Activity
N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-ethoxyacetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₂₄N₄O₃, with a molecular weight of approximately 344.4 g/mol. The compound features a unique combination of a pyrazole ring and ethoxyacetamide moiety, which may contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₄N₄O₃ |
| Molecular Weight | 344.4 g/mol |
| CAS Number | 1448063-12-4 |
| Structure | Chemical Structure |
Research indicates that this compound exhibits anti-inflammatory properties. Key mechanisms include:
1. Inhibition of Proinflammatory Cytokines
Studies have shown that the compound reduces levels of proinflammatory cytokines such as IL-6 and TNF-α, which are critical mediators in inflammatory responses.
2. NF-κB Pathway Suppression
The compound has been reported to inhibit the activation of NF-κB, a transcription factor that plays a pivotal role in regulating immune response and inflammation.
3. Edema and Leukocyte Migration Reduction
In animal models, treatment with this compound led to a significant decrease in edema and leukocyte migration, indicating its potential as an anti-inflammatory agent.
Pharmacological Effects
The biological activity of this compound can be summarized as follows:
| Effect | Description |
|---|---|
| Anti-inflammatory | Reduces inflammation markers and leukocyte migration |
| Cytokine modulation | Downregulates IL-6 and TNF-α levels |
| NF-κB inhibition | Suppresses NF-κB activation |
Case Studies
Several studies have evaluated the effectiveness of this compound in various experimental setups:
Case Study 1: In Vivo Model
In a controlled study involving rodents, administration of the compound resulted in a marked reduction in paw swelling induced by inflammatory agents. Histological analysis revealed decreased infiltration of inflammatory cells in treated groups compared to controls.
Case Study 2: Cytokine Profiling
A cytokine profiling assay demonstrated that treatment with this compound significantly lowered serum levels of IL-6 and TNF-α after acute inflammatory challenges.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

